1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
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Overview
Description
1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole typically involves the reaction of 3,5-difluorobenzyl bromide with 3-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 1-[(3,5-Difluorophenyl)methyl]-3-amino-1H-pyrazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluorophenyl group enhances the compound’s binding affinity to certain proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-[(3,5-Difluorophenyl)methyl]-3-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
3,5-Difluoroacetophenone: Contains the difluorophenyl group but lacks the pyrazole ring.
Uniqueness
1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is unique due to the combination of the difluorophenyl and nitro groups attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-8-3-7(4-9(12)5-8)6-14-2-1-10(13-14)15(16)17/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARZBTQBGWLUKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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